E3 Ligase Ligand-linker Conjugate 51

説明

BenchChem offers high-quality E3 Ligase Ligand-linker Conjugate 51 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about E3 Ligase Ligand-linker Conjugate 51 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

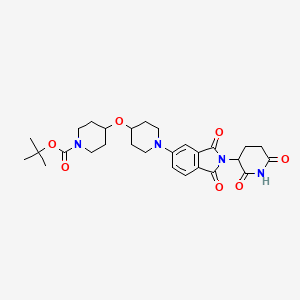

分子式 |

C28H36N4O7 |

|---|---|

分子量 |

540.6 g/mol |

IUPAC名 |

tert-butyl 4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]oxypiperidine-1-carboxylate |

InChI |

InChI=1S/C28H36N4O7/c1-28(2,3)39-27(37)31-14-10-19(11-15-31)38-18-8-12-30(13-9-18)17-4-5-20-21(16-17)26(36)32(25(20)35)22-6-7-23(33)29-24(22)34/h4-5,16,18-19,22H,6-15H2,1-3H3,(H,29,33,34) |

InChIキー |

FAJMZGCRTMDZSC-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to E3 Ligase Ligand-linker Conjugate 51: Mechanism of Action and Application in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of a PROTAC is the E3 ligase ligand-linker conjugate. This guide provides a detailed examination of a specific conjugate, designated as E3 Ligase Ligand-linker Conjugate 51 , also known as bardoxolone methyl or CDDO-Me , focusing on its mechanism of action in recruiting the E3 ligase KEAP1 for targeted protein degradation.

Core Concept: The PROTAC Mechanism

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein (Protein of Interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By simultaneously binding the POI and an E3 ligase, a PROTAC induces the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[1][2][3]

E3 Ligase Ligand-linker Conjugate 51: Bardoxolone Methyl

E3 Ligase Ligand-linker Conjugate 51 (bardoxolone methyl, CDDO-Me) is a semi-synthetic triterpenoid that functions as a ligand for the Kelch-like ECH-associated protein 1 (KEAP1) E3 ubiquitin ligase.[4][5][6] KEAP1 is a key regulator of the cellular response to oxidative and electrophilic stress.[5][6]

Mechanism of Action: Reversible Covalent Engagement of KEAP1

Bardoxolone methyl acts as a reversible covalent inhibitor of KEAP1.[1][2][7] Its mechanism involves the formation of a covalent bond with reactive cysteine residues on KEAP1, with Cys151 being a key target.[4][5][6] This covalent modification is reversible, which allows for sustained target engagement.[3]

Under normal conditions, KEAP1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation.[4][5] By binding to KEAP1, bardoxolone methyl disrupts the KEAP1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[4][8][9][10] In the nucleus, Nrf2 activates the transcription of antioxidant and cytoprotective genes.[5][9]

When incorporated into a PROTAC, bardoxolone methyl serves as the E3 ligase recruiting moiety. The reversible covalent binding to KEAP1 is essential for its function in this context, enabling the recruitment of the KEAP1 E3 ligase complex to a target protein for degradation.[7]

Application of Conjugate 51 in a PROTAC: The Case of CDDO-JQ1

To demonstrate the utility of bardoxolone methyl as an E3 ligase recruiter, a PROTAC named CDDO-JQ1 was synthesized.[3][7] This molecule links bardoxolone methyl to JQ1, a well-characterized inhibitor of the BET family of bromodomain proteins, which includes BRD4.[3][7]

Mechanism of Action of CDDO-JQ1

CDDO-JQ1 brings together the KEAP1 E3 ligase and the BRD4 protein. The bardoxolone methyl moiety of CDDO-JQ1 covalently and reversibly binds to KEAP1, while the JQ1 portion binds to the bromodomain of BRD4. This induced proximity within the resulting ternary complex leads to the ubiquitination and subsequent proteasomal degradation of BRD4.[3][7] The degradation of BRD4 was shown to be dependent on the proteasome, E1 activating enzyme, and NEDDylation, which is required for the activity of CUL3-based E3 ligases like KEAP1.[3] The covalent nature of the interaction with KEAP1 is crucial, as modifications to the bardoxolone methyl structure that prevent this covalent binding significantly reduce BRD4 degradation.[3][7]

Quantitative Data

The efficacy of PROTACs is often quantified by two key parameters: DC50 , the concentration required to degrade 50% of the target protein, and Dmax , the maximum percentage of protein degradation achieved.[11][12]

| PROTAC | E3 Ligase Ligand (Conjugate) | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| CDDO-JQ1 | Bardoxolone Methyl (51) | KEAP1 | BRD4 | 231MFP | < 100–200 | >90 | [7] |

Experimental Protocols

Characterizing the activity of an E3 ligase ligand-linker conjugate within a PROTAC involves several key experiments.

Cell-based Protein Degradation Assay (Western Blotting)

This is a standard method to determine the DC50 and Dmax of a PROTAC.[12]

Materials:

-

Cell line of interest (e.g., 231MFP breast cancer cells)

-

Complete cell culture medium

-

PROTAC compound (e.g., CDDO-JQ1) dissolved in DMSO

-

Proteasome inhibitor (e.g., bortezomib), E1 inhibitor (e.g., MLN7243), NEDDylation inhibitor (e.g., MLN4924) for mechanistic studies

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-BRD4, anti-KEAP1, anti-GAPDH or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system and densitometry software

Procedure:

-

Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM). Include a vehicle control (DMSO). For mechanistic "rescue" experiments, pre-treat cells with inhibitors (e.g., 1 µM bortezomib) for 30 minutes before adding the PROTAC.[3]

-

Incubation: Incubate cells for a desired time (e.g., 12 or 24 hours) at 37°C.[3]

-

Cell Lysis: Wash cells with cold PBS and lyse them on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Detect protein bands using ECL and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the target protein signal to the loading control.

-

Calculate the percentage of protein remaining relative to the vehicle control.

-

Plot the percentage of remaining protein against the log of the PROTAC concentration and fit to a dose-response curve to determine DC50 and Dmax values.[11][12]

-

Synthesis of CDDO-JQ1

The synthesis of the PROTAC itself is a critical step. A general synthetic scheme for CDDO-JQ1 is as follows:

Procedure:

-

The free acid of JQ1 is coupled with a Boc-protected amine linker.[3]

-

The resulting amide is deprotected to yield a TFA salt.[3]

-

An amide bond is then formed between the deprotected linker-JQ1 moiety and bardoxolone methyl (CDDO-Me) to yield the final PROTAC, CDDO-JQ1.[3][13]

Conclusion

E3 Ligase Ligand-linker Conjugate 51, bardoxolone methyl, represents a novel tool in the targeted protein degradation field. Its unique mechanism of reversible covalent engagement with the E3 ligase KEAP1 expands the repertoire of available E3 ligase recruiters. The successful development of the BRD4-degrading PROTAC, CDDO-JQ1, demonstrates the potential of this conjugate in creating effective protein degraders. Further research into optimizing linker composition and length for bardoxolone-based PROTACs could lead to the development of new therapeutics for a range of diseases.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Targeted Protein Degradation via a Covalent Reversible Degrader Based on Bardoxolone - OAK Open Access Archive [oak.novartis.com]

- 3. Bardoxolone conjugation enables targeted protein degradation of BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bardoxolone methyl: drug development for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDDO-Me (#35333) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]

- 9. Keap1-Nrf2 signaling activation by Bardoxolone-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CDDO-Me | Cell Signaling Technology [cellsignal.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to E3 Ligase Ligand-Linker Conjugates in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering a novel approach to eliminate disease-causing proteins. At the core of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific protein targets. A critical building block in the synthesis of PROTACs is the E3 ligase ligand-linker conjugate. This guide provides a comprehensive technical overview of these conjugates, with a particular focus on the ambiguous entity often cataloged as "E3 Ligase Ligand-linker Conjugate 51," which can refer to different molecular scaffolds. We will delve into the core concepts, synthesis, and evaluation of these conjugates, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in the field.

Introduction to E3 Ligase Ligand-Linker Conjugates

An E3 ligase ligand-linker conjugate is a synthetic molecule composed of a ligand that binds to an E3 ubiquitin ligase and a chemical linker with a reactive functional group. This conjugate serves as a key intermediate in the modular synthesis of PROTACs.[1][2] By attaching a ligand for a protein of interest (POI) to the reactive end of the linker, a complete PROTAC molecule is formed. The choice of the E3 ligase ligand and the nature of the linker are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3]

The term "E3 Ligase Ligand-linker Conjugate 51" is not a standardized nomenclature and can refer to different chemical entities depending on the supplier and the context of the research. The most common interpretations found in chemical catalogs and literature are:

-

A Thalidomide-based Cereblon (CRBN) Ligand Conjugate : This is a widely used conjugate for recruiting the CRBN E3 ligase, a key component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[4] Thalidomide and its analogs, pomalidomide and lenalidomide, are well-established CRBN ligands.[5]

-

A Bardoxolone-based KEAP1 Ligand Conjugate : In some literature, bardoxolone methyl has been referred to as compound 51 .[6] This molecule can be functionalized with a linker to recruit the Kelch-like ECH-associated protein 1 (KEAP1), a component of a CUL3-based E3 ligase complex.[6][7]

This guide will address both interpretations, providing a broad and practical overview for researchers utilizing these classes of compounds.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs function by inducing proximity between an E3 ubiquitin ligase and a target protein, leading to the formation of a ternary complex (POI-PROTAC-E3 ligase).[8] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain is recognized by the 26S proteasome, which then degrades the target protein.[8] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[8]

Synthesis of E3 Ligase Ligand-Linker Conjugates and PROTACs

The synthesis of PROTACs is a modular process, typically involving the separate synthesis of the POI ligand and the E3 ligase ligand-linker conjugate, followed by their coupling.

Synthesis of a Thalidomide-based Conjugate

Thalidomide and its analogs can be functionalized at various positions to attach a linker. A common strategy involves nucleophilic substitution or amide bond formation. For example, 4-hydroxythalidomide can be reacted with a linker containing a suitable leaving group (e.g., a tosylate or halide) to form an ether linkage. Alternatively, an amino-functionalized thalidomide derivative can be coupled with a linker containing a carboxylic acid using standard peptide coupling reagents.[5]

Synthesis of a Bardoxolone-based Conjugate

The synthesis of a bardoxolone-based PROTAC, such as CDDO-JQ1, involves coupling the free acid of the POI ligand (JQ1) with a linker, followed by amide bond formation with a bardoxolone derivative.[6]

Quantitative Data Presentation

The efficacy of a PROTAC is assessed using several quantitative parameters. The following tables provide a representative summary of data for PROTACs utilizing CRBN and KEAP1 E3 ligase ligands.

Table 1: Degradation Efficiency of Representative CRBN-based PROTACs

| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Linker Type |

| dBET1 | BRD4 | 293T | 4.3 | >95 | PEG |

| ARV-471 | Estrogen Receptor α | MCF-7 | 1.8 | >95 | Proprietary |

| YKL-06-102 | CDK6 | MOLM-14 | 25 | ~90 | PEG |

Data is compiled from various literature sources for illustrative purposes.

Table 2: Degradation Efficiency of a Representative KEAP1-based PROTAC

| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Linker Type |

| CDDO-JQ1 | BRD4 | 231MFP | ~200 | >80 | Alkyl-Amide |

Data is compiled from published studies.[6][7]

Experimental Protocols

Rigorous experimental evaluation is crucial for the development of effective PROTACs. The following are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This is the most common method to quantify the degradation of a target protein.[8]

Objective: To determine the DC₅₀ and Dₘₐₓ of a PROTAC.

Materials:

-

Cultured cells

-

PROTAC compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a fixed time (e.g., 16-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli buffer and heating.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to calculate the DC₅₀ and Dₘₐₓ values.[9]

Biophysical Assays for Ternary Complex Formation

Understanding the formation and stability of the ternary complex is crucial for optimizing PROTAC design. Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are powerful techniques for this purpose.[10][11]

5.2.1. Surface Plasmon Resonance (SPR)

Objective: To measure the binding kinetics (kₐ, kₔ) and affinity (Kₐ) of binary and ternary complexes.

General Protocol:

-

Immobilization: Immobilize a biotinylated E3 ligase (e.g., VHL or CRBN complex) onto a streptavidin-coated sensor chip.

-

Binary Binding: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity.

-

Ternary Binding: Inject a mixture of the PROTAC and the target protein over the immobilized E3 ligase. The enhanced binding response compared to the binary interaction indicates ternary complex formation.

-

Data Analysis: Fit the sensorgram data to appropriate binding models to determine kinetic and affinity constants. Cooperativity (α) can be calculated by comparing the binary and ternary binding affinities.[12]

5.2.2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Objective: To quantify ternary complex formation in a solution-based assay, suitable for high-throughput screening.

General Protocol:

-

Reagent Preparation: Label the E3 ligase and the target protein with a FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2) pair, respectively. This can be done using antibodies or by creating fusion proteins.

-

Assay Setup: In a microplate, incubate the labeled proteins with a serial dilution of the PROTAC.

-

Signal Detection: Measure the time-resolved fluorescence at the emission wavelengths of both the donor and acceptor.

-

Data Analysis: Calculate the FRET ratio and plot it against the PROTAC concentration to determine the concentration required for half-maximal complex formation (TC₅₀).[13]

Conclusion

E3 ligase ligand-linker conjugates are indispensable tools in the field of targeted protein degradation. While the nomenclature, such as "E3 Ligase Ligand-linker Conjugate 51," can be ambiguous, the underlying principles of their design, synthesis, and application are universal. A thorough understanding of the methodologies for their use and the quantitative evaluation of the resulting PROTACs is paramount for the successful development of novel protein degraders. This guide provides a foundational framework for researchers to navigate the complexities of this exciting therapeutic modality.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. E3 Ligase Ligand-Linker Conjugate | DC Chemicals [dcchemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 6. Bardoxolone conjugation enables targeted protein degradation of BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. aragen.com [aragen.com]

- 11. biocompare.com [biocompare.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to E3 Ligase Ligand-Linker Conjugate 51

For Researchers, Scientists, and Drug Development Professionals

Introduction

E3 Ligase Ligand-Linker Conjugate 51 is a crucial chemical tool in the rapidly advancing field of targeted protein degradation (TPD). As a pre-synthesized building block, it is designed for the efficient development of Proteolysis Targeting Chimeras (PROTACs). This conjugate incorporates a well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, derived from thalidomide, connected to a flexible linker. Its primary function is to serve as a key intermediate, enabling researchers to readily conjugate it with a ligand for a protein of interest (POI), thereby streamlining the synthesis of novel PROTAC degraders. This guide provides a comprehensive overview of the structure, synthesis, and application of E3 Ligase Ligand-Linker Conjugate 51.

Core Structure and Properties

E3 Ligase Ligand-Linker Conjugate 51 is a chemical entity with the molecular formula C₂₈H₃₆N₄O₇ and a molecular weight of 540.61 g/mol . Its unique structure is central to its function in PROTAC technology.

Table 1: Chemical and Physical Properties of E3 Ligase Ligand-Linker Conjugate 51

| Property | Value |

| IUPAC Name | 1-Piperidinecarboxylic acid, 4-[[1-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]-4-piperidinyl]oxy]-, 1,1-dimethylethyl ester |

| CAS Number | 2589706-80-7 |

| Molecular Formula | C₂₈H₃₆N₄O₇ |

| Molecular Weight | 540.61 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO and other organic solvents. |

Signaling Pathway and Mechanism of Action

E3 Ligase Ligand-Linker Conjugate 51 functions as the E3 ligase-recruiting component of a PROTAC. The thalidomide-based moiety of the conjugate binds specifically to the Cereblon (CRBN) protein, which is a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. By incorporating this conjugate into a PROTAC, the resulting heterobifunctional molecule can induce the formation of a ternary complex between the target protein of interest (POI) and the CRBN E3 ligase complex. This proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.

Experimental Protocols

While specific quantitative data for the binding affinity of E3 Ligase Ligand-Linker Conjugate 51 to Cereblon is not publicly available, researchers can determine these values experimentally. Below are generalized protocols for the synthesis of similar conjugates and for assessing their binding to CRBN.

General Synthesis of Thalidomide-Linker Conjugates

The synthesis of thalidomide-linker conjugates typically involves the reaction of a functionalized thalidomide derivative with a linker containing a complementary reactive group.

Materials:

-

4-hydroxythalidomide

-

Linker with a terminal leaving group (e.g., tosylate, bromide) and a protected amine

-

Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

-

Alkylation: Dissolve 4-hydroxythalidomide and the linker in anhydrous DMF. Add DIPEA and heat the reaction mixture. Monitor the reaction progress by LC-MS.

-

Work-up: After the reaction is complete, cool the mixture and perform an aqueous work-up followed by extraction with an organic solvent.

-

Purification: Purify the resulting protected conjugate by flash column chromatography.

-

Deprotection: Dissolve the purified product in DCM and add TFA to remove the protecting group (e.g., Boc).

-

Final Purification: Purify the final E3 ligase ligand-linker conjugate by preparative HPLC.

Cereblon Binding Affinity Assay (Competitive TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method to assess the binding affinity of ligands to CRBN.

Materials:

-

Recombinant human CRBN-DDB1 complex

-

Biotinylated tracer ligand for CRBN

-

Terbium-conjugated streptavidin

-

Fluorescently labeled secondary antibody or protein

-

Assay buffer

-

E3 Ligase Ligand-Linker Conjugate 51 and other test compounds

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the E3 Ligase Ligand-Linker Conjugate 51 and control compounds.

-

Assay Plate Setup: Add the CRBN-DDB1 complex, biotinylated tracer, and test compounds to a microplate.

-

Incubation: Incubate the plate to allow for binding equilibrium to be reached.

-

Detection: Add the terbium-conjugated streptavidin and the fluorescent acceptor and incubate.

-

Measurement: Read the plate on a TR-FRET-compatible microplate reader.

-

Data Analysis: Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Application in PROTAC Synthesis

E3 Ligase Ligand-Linker Conjugate 51 is designed for straightforward incorporation into a PROTAC molecule. The terminal functional group of the linker (after deprotection) can be coupled with a ligand for a protein of interest (POI) that has a complementary reactive handle.

Conclusion

E3 Ligase Ligand-Linker Conjugate 51 represents a valuable tool for researchers engaged in the design and synthesis of novel PROTACs. Its pre-synthesized nature, incorporating a validated Cereblon ligand, accelerates the discovery process by simplifying the synthetic workflow. By understanding its structure, mechanism of action, and the experimental protocols for its use and characterization, scientists can effectively leverage this conjugate to advance the field of targeted protein degradation and develop new therapeutic agents.

An In-depth Technical Guide to E3 Ligase Ligand-linker Conjugate 51 for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the core of this technology are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A critical component in the design of effective PROTACs is the E3 ligase ligand-linker conjugate, which serves as the anchor to the cellular degradation machinery.

This technical guide provides a comprehensive overview of E3 Ligase Ligand-linker Conjugate 51 , a key intermediate for the synthesis of potent and selective PROTACs. This conjugate incorporates a thalidomide-based ligand for the Cereblon (CRBN) E3 ligase, a widely exploited E3 ligase in PROTAC development.[2][3] This document will detail its structure, synthesis, and application in the generation of the Bruton's tyrosine kinase (BTK) degrader, PROTAC BTK Degrader-12 , supported by experimental protocols and quantitative data.

Core Concepts: The PROTAC Pathway

PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitin chain is recognized by the 26S proteasome, which then degrades the target protein. The PROTAC molecule itself is not degraded and can act catalytically to degrade multiple POI molecules.[1]

Figure 1: PROTAC-mediated protein degradation pathway.

E3 Ligase Ligand-linker Conjugate 51: Structure and Synthesis

E3 Ligase Ligand-linker Conjugate 51, available from MedchemExpress as HY-W245311, is a derivative of thalidomide designed for facile conjugation to a target protein ligand. It serves as a key building block for constructing CRBN-recruiting PROTACs.[2] This specific conjugate is utilized in the synthesis of PROTAC BTK Degrader-12.[4]

Structure

The precise chemical structure of E3 Ligase Ligand-linker Conjugate 51 is detailed within the patent for PROTAC BTK Degrader-12. It consists of the thalidomide core, which binds to CRBN, attached to a linker that terminates in a reactive group suitable for coupling with a ligand for the protein of interest.

Synthesis Protocol

The synthesis of thalidomide-based ligand-linker conjugates generally involves the modification of the phthalimide or glutarimide ring of thalidomide to introduce a linker with a terminal functional group. A representative synthetic approach is outlined below.

Protocol 1: General Synthesis of a Thalidomide-Linker Conjugate

This protocol describes a general method for the synthesis of a thalidomide derivative with an attached linker, which can be adapted for the synthesis of E3 Ligase Ligand-linker Conjugate 51.

Materials:

-

Thalidomide or a suitable derivative (e.g., 4-fluorothalidomide)

-

Linker with appropriate functional groups (e.g., a diamine or a molecule with a leaving group and a protected amine)

-

Coupling reagents (e.g., HATU, DIPEA for amide bond formation) or reagents for nucleophilic substitution

-

Anhydrous solvents (e.g., DMF, DMSO)

-

Standard laboratory glassware and purification equipment (e.g., HPLC, column chromatography)

Procedure:

-

Introduction of the linker attachment point: Modify the thalidomide core, for example, by reacting 4-fluorothalidomide with a nucleophilic linker.

-

Coupling Reaction: Dissolve the thalidomide derivative (1.0 eq) in an anhydrous solvent like DMF. Add the linker molecule (1.2 eq) and a suitable base (e.g., DIPEA, 3.0 eq).

-

Reaction Monitoring: Stir the reaction mixture at an appropriate temperature (e.g., 80-90 °C) and monitor the progress by LC-MS.

-

Work-up and Purification: Once the reaction is complete, cool the mixture, and perform an aqueous work-up. The crude product is then purified using flash column chromatography or preparative HPLC to yield the desired E3 ligase ligand-linker conjugate.

Application in PROTAC Synthesis: PROTAC BTK Degrader-12

E3 Ligase Ligand-linker Conjugate 51 is a crucial intermediate in the synthesis of PROTAC BTK Degrader-12 . This PROTAC is designed to target Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling and a validated target in various B-cell malignancies.

Synthesis of PROTAC BTK Degrader-12

The synthesis of PROTAC BTK Degrader-12 involves the coupling of E3 Ligase Ligand-linker Conjugate 51 with a BTK-targeting ligand.

Protocol 2: Synthesis of PROTAC BTK Degrader-12

This protocol outlines the final coupling step to generate the complete PROTAC molecule.

Materials:

-

E3 Ligase Ligand-linker Conjugate 51 (with a terminal reactive group, e.g., a carboxylic acid)

-

BTK ligand with a complementary reactive group (e.g., an amine)

-

Peptide coupling reagents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous DMF

-

HPLC for purification

Procedure:

-

Activation: Dissolve E3 Ligase Ligand-linker Conjugate 51 (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling: Add the BTK ligand (1.0 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature and monitor its completion by LC-MS.

-

Purification: Upon completion, purify the reaction mixture directly by preparative HPLC to obtain PROTAC BTK Degrader-12.

Figure 2: General workflow for PROTAC synthesis and evaluation.

Quantitative Data and Biological Evaluation

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key quantitative metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

| PROTAC Name | Target | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| PROTAC BTK Degrader-12 | BTK | E3 Ligase Ligand-linker Conjugate 51 | Data not publicly available | Data not publicly available | Data not publicly available | [2][4] |

| Other CRBN-based BTK PROTACs | BTK | Thalidomide/Pomalidomide derivatives | Various | <10 - >100 | >90 |

Table 1: Representative quantitative data for BTK-targeting PROTACs. Specific data for PROTAC BTK Degrader-12 is not publicly available and would need to be determined experimentally.

Experimental Protocols for PROTAC Evaluation

Protocol 3: Western Blotting for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

-

Cultured cells expressing BTK

-

PROTAC BTK Degrader-12

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against BTK

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with a serial dilution of PROTAC BTK Degrader-12 for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies for BTK and the loading control, followed by the HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using ECL and quantify the band intensities. Normalize the BTK signal to the loading control to determine the percentage of protein degradation relative to the vehicle control.

Protocol 4: Surface Plasmon Resonance (SPR) for Binding Analysis

SPR can be used to measure the binding affinity of the PROTAC to both the target protein and the E3 ligase, as well as to assess the formation of the ternary complex.

Materials:

-

SPR instrument

-

Sensor chips

-

Purified recombinant BTK protein

-

Purified recombinant CRBN-DDB1 complex

-

PROTAC BTK Degrader-12

-

Running buffer

Procedure:

-

Immobilization: Immobilize either the BTK protein or the CRBN-DDB1 complex onto a sensor chip.

-

Binary Binding: Inject a series of concentrations of PROTAC BTK Degrader-12 over the immobilized protein to determine the binding affinity (KD).

-

Ternary Complex Formation: To assess ternary complex formation, inject a pre-mixed solution of the PROTAC and the non-immobilized protein partner over the sensor chip. An enhanced binding response compared to the binary interaction indicates the formation of a ternary complex.

Figure 3: Logical relationships of components in PROTAC development.

Conclusion

E3 Ligase Ligand-linker Conjugate 51 represents a valuable chemical tool for the synthesis of CRBN-recruiting PROTACs. Its application in the generation of PROTAC BTK Degrader-12 highlights its utility in developing targeted protein degraders for therapeutically relevant proteins. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to synthesize and evaluate novel PROTACs based on this and similar ligand-linker conjugates, ultimately advancing the field of targeted protein degradation.

References

- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PROTAC-DB [cadd.zju.edu.cn]

- 4. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]

The Role of a Thalidomide-Based Cereblon Conjugate in a BTK-Targeting PROTAC: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a revolutionary therapeutic modality. This technical guide focuses on the critical role of a thalidomide-based E3 ligase ligand-linker conjugate, analogous to the core of "E3 Ligase Ligand-linker Conjugate 51," which is integral to the Bruton's Tyrosine Kinase (BTK) degrader, "PROTAC BTK Degrader-12." While specific proprietary data for "Conjugate 51" and "PROTAC BTK Degrader-12" (identified as Example 19 in patent WO2021219070A1) is not publicly available, this document provides a comprehensive overview of the function and evaluation of such a conjugate.[1] We will utilize representative data and methodologies from peer-reviewed literature on a well-characterized, structurally similar Cereblon-recruiting BTK PROTAC to illustrate the principles of its mechanism of action, synthesis, and biological assessment.

Introduction: Cereblon as a Cornerstone of Targeted Protein Degradation

The ubiquitin-proteasome system (UPS) is the cell's primary machinery for protein degradation, and its hijacking by PROTACs offers a powerful method to eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The E3 ligase, upon recruitment, facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex, has become one of the most widely used E3 ligases in PROTAC design. Ligands for Cereblon are typically derived from immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. These ligands are well-characterized, possess favorable drug-like properties, and can be readily synthesized and incorporated into PROTACs. The "E3 Ligase Ligand-linker Conjugate 51" is a pre-formed building block consisting of a thalidomide derivative attached to a chemical linker, designed for facile conjugation to a target protein ligand, in this case, a BTK inhibitor, to create a complete PROTAC molecule.

The BTK-Targeting PROTAC: A Ternary Complex for Degradation

Bruton's Tyrosine Kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, and its aberrant activity is implicated in various B-cell malignancies and autoimmune diseases. "PROTAC BTK Degrader-12" is designed to target BTK for degradation. The PROTAC functions by inducing the formation of a ternary complex between BTK, the PROTAC molecule, and the Cereblon E3 ligase complex. This induced proximity positions BTK for ubiquitination and subsequent proteasomal degradation.

Signaling Pathway of BTK

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway, which is the target of the PROTAC.

Logical Relationship of PROTAC-Mediated Degradation

The core function of the PROTAC is to act as a molecular bridge, as depicted in the diagram below.

Quantitative Analysis of a Representative Cereblon-Recruiting BTK PROTAC

While specific data for "PROTAC BTK Degrader-12" is not publicly available, the following table presents representative quantitative data for a well-characterized Cereblon-recruiting BTK PROTAC, SJF620, as described by Jaime-Figueroa et al. in Bioorganic & Medicinal Chemistry Letters (2020). This data illustrates the typical parameters used to evaluate the efficacy of such molecules.

| Parameter | Description | Representative Value (SJF620) |

| Binding Affinity (BTK) | Concentration of the PROTAC required to inhibit BTK activity by 50% (IC50). | 8.9 nM |

| Binding Affinity (Cereblon) | Binding affinity (Kd) of the Cereblon ligand component to Cereblon. | (Typically in the low micromolar to nanomolar range for thalidomide analogs) |

| Degradation Potency (DC50) | Concentration of the PROTAC required to degrade 50% of the target protein in cells. | 7.9 nM |

| Maximum Degradation (Dmax) | The maximum percentage of target protein degradation achieved at high PROTAC concentrations. | >95% |

| Cellular Potency (GI50) | Concentration of the PROTAC that inhibits cell growth by 50%. | 15 nM (in TMD8 cells) |

Note: The data presented above is for the representative BTK PROTAC SJF620 and is intended for illustrative purposes only.

Representative Experimental Protocols

The following section provides detailed, representative methodologies for the synthesis and evaluation of a Cereblon-recruiting BTK PROTAC. These protocols are based on established procedures in the field.

Synthesis of a Thalidomide-Based Cereblon Ligand-Linker

The synthesis of a Cereblon ligand-linker conjugate typically involves the modification of a thalidomide analog to introduce a reactive handle for linker attachment.

Step 1: Synthesis of an Amine-Functionalized Thalidomide Derivative

-

To a solution of pomalidomide in dimethylformamide (DMF), add potassium carbonate and a Boc-protected amino-alkyl halide (e.g., N-(2-bromoethyl)-tert-butyl carbamate).

-

Stir the reaction mixture at room temperature overnight.

-

Extract the product with an organic solvent (e.g., ethyl acetate) and wash with brine.

-

Purify the crude product by column chromatography to obtain the Boc-protected pomalidomide derivative.

-

Dissolve the purified product in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group.

-

Concentrate the reaction mixture under reduced pressure to yield the amine-functionalized thalidomide derivative as a TFA salt.

Step 2: Conjugation to a BTK Inhibitor

-

Dissolve the BTK inhibitor (containing a carboxylic acid handle), the amine-functionalized thalidomide derivative, and a peptide coupling agent (e.g., HATU) in DMF.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitored by LC-MS.

-

Purify the final PROTAC molecule by preparative HPLC.

-

Confirm the identity and purity of the product by LC-MS and NMR.

Experimental Workflow for PROTAC Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of a novel PROTAC.

BTK Degradation Assay (Western Blot)

-

Cell Culture and Treatment:

-

Culture a human B-cell lymphoma cell line (e.g., TMD8) in appropriate media.

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the BTK PROTAC or DMSO (vehicle control) for a specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein lysates and denature by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody against BTK overnight at 4°C.

-

Incubate with a loading control primary antibody (e.g., GAPDH or β-actin).

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the BTK band intensity to the loading control.

-

Calculate the percentage of BTK degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.

-

Conclusion

The Cereblon E3 ligase ligand-linker conjugate is a pivotal component in the design of potent and selective PROTAC degraders. As exemplified by its role in BTK-targeting PROTACs, the thalidomide-based moiety effectively recruits the Cereblon E3 ligase to the target protein, leading to its ubiquitination and proteasomal degradation. While the specific performance metrics of "E3 Ligase Ligand-linker Conjugate 51" remain proprietary, the representative data and methodologies presented in this guide highlight the rigorous process of synthesis, characterization, and biological evaluation that underpins the development of this promising class of therapeutics. The continued exploration and optimization of Cereblon-based PROTACs hold significant potential for addressing a wide range of diseases driven by aberrant protein function.

References

Thalidomide as a Cereblon Ligand in PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[2] By bringing the POI and the E3 ligase into close proximity, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome.[3]

Thalidomide and its derivatives, including lenalidomide and pomalidomide, are a prominent class of ligands used in PROTAC design to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[][5] CRBN is the substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN), which also includes Cullin 4A (Cul4A), Damaged DNA Binding Protein 1 (DDB1), and Regulator of Cullins 1 (ROC1).[] Originally known for its tragic teratogenic effects, thalidomide's mechanism of action is now understood to involve its binding to CRBN, which modulates the substrate specificity of the E3 ligase complex.[6][7] This guide provides a comprehensive technical overview of thalidomide's role as a CRBN ligand in PROTACs, covering its mechanism of action, quantitative binding and degradation data, detailed experimental protocols, and visual representations of key processes.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The fundamental mechanism of a thalidomide-based PROTAC involves hijacking the cell's natural protein disposal machinery. The thalidomide moiety of the PROTAC molecule binds to a specific pocket on the CRBN protein.[8] This binding event positions the entire CRL4-CRBN E3 ligase complex in close proximity to a target protein, as dictated by the other end of the PROTAC molecule. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[1][2] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[9]

Thalidomide and its analogs, such as lenalidomide and pomalidomide, function as "molecular glues" by inducing an interaction between CRBN and proteins that are not its natural substrates, referred to as "neosubstrates."[10] In the context of PROTACs, the thalidomide derivative serves as an anchor to the E3 ligase, while the other ligand on the PROTAC directs the degradation machinery to a specific protein of interest.[]

Quantitative Data: Binding Affinities and Degradation Efficacy

The efficacy of a PROTAC is determined by several factors, including its binding affinity to both the target protein and the E3 ligase, as well as its ability to promote the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2] Key parameters used to quantify PROTAC performance are the dissociation constant (Kd) for binding, the half-maximal degradation concentration (DC50), and the maximum level of degradation (Dmax).[3][11]

Binding Affinity of Thalidomide and Derivatives to Cereblon

The binding affinity of thalidomide and its analogs to CRBN is a critical determinant of PROTAC potency. Pomalidomide generally exhibits a higher binding affinity for CRBN compared to thalidomide.[12] It's important to note that the (S)-enantiomer of thalidomide exhibits significantly stronger binding to CRBN than the (R)-enantiomer.[13]

| Compound | Assay Type | Binding Constant (Kd/Ki) | Organism/Construct |

| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | Not Specified |

| Thalidomide | Fluorescence Polarization | 121.6 ± 23.2 nM | Human DDB1-CRBN[14] |

| (S)-Thalidomide | Competitive Elution | ~10-fold stronger than (R)-enantiomer | Not Specified[13] |

| Lenalidomide | Competitive Titration | 177.80 nM (Ki) | Human DDB1-CRBN[14] |

| Pomalidomide | Competitive Titration | 156.60 nM (Ki) | Human DDB1-CRBN[14] |

Note: Absolute values can vary depending on the specific experimental conditions.

Degradation Efficacy of Thalidomide-Based PROTACs

The following table summarizes the degradation efficacy of representative thalidomide-based PROTACs targeting various proteins of interest.

| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| Hypothetical BRD4 PROTAC | BRD4 | Not Specified | 5 | >95[15] |

| Hypothetical BRD4 PROTAC (Off-target) | IKZF1 | Not Specified | 20 | ~80[15] |

| ARV-110 | Androgen Receptor | VCaP | 1 | >95 |

| ARV-471 | Estrogen Receptor α | MCF7 | <1 | >90 |

| dBET1 | BRD4 | RS4;11 | 4.3 | >98 |

| MZ1 | BRD4 | HeLa | 26 | >90 |

Note: The values in this table are generalized and can vary significantly depending on the specific PROTAC, target protein, and cell line used.[16]

Experimental Protocols

A systematic evaluation of a novel CRBN-based PROTAC involves a series of in vitro and in vivo experiments to determine its degradation efficiency, cellular effects, and pharmacokinetic/pharmacodynamic properties.[11]

Western Blotting for Protein Degradation

This is the most common method to quantify the extent of protein degradation.[1][16]

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time.[1][16]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[16]

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[16]

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[16]

-

Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.[16]

-

Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[17]

Ternary Complex Formation Assays

Assessing the formation of the POI-PROTAC-CRBN ternary complex is crucial for understanding PROTAC efficacy.[2][16]

Methodology (AlphaLISA - Amplified Luminescent Proximity Homestead Assay):

-

Reagent Preparation: Prepare serial dilutions of the PROTAC. Use tagged versions of the POI (e.g., His-tagged) and CRBN (e.g., GST-tagged).[16]

-

Incubation: Incubate the mixture of tagged proteins and PROTAC to allow for ternary complex formation.[16]

-

Addition of AlphaLISA Beads: Add AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-His) and donor beads conjugated to an antibody against the other tag (e.g., anti-GST).[16]

-

Incubation in the Dark: Incubate the plate in the dark to allow the beads to bind to the complex.[16]

-

Signal Detection: Read the plate on an Alpha-enabled microplate reader. A signal is generated when the donor and acceptor beads are brought into close proximity by the ternary complex.[16]

Other biophysical techniques like Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) can also be used to characterize ternary complex formation.[18]

In Vitro Ubiquitination Assays

These assays directly measure the ubiquitination of the target protein.[16]

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the CRL4-CRBN complex, the POI, and the PROTAC.[16]

-

Incubation: Incubate the reaction at 37°C for a specified time to allow for the ubiquitination reaction to occur.[16]

-

Quenching: Stop the reaction by adding SDS-PAGE sample buffer.[16]

-

Analysis: Analyze the reaction products by Western blotting using an antibody against the target protein to visualize the laddering pattern indicative of polyubiquitination.

Visualizations

Signaling Pathway of CRBN-Based PROTAC-Mediated Protein Degradation

Caption: Mechanism of action for a CRBN-recruiting PROTAC.

Experimental Workflow for PROTAC Development and Evaluation

Caption: A typical experimental workflow for PROTAC development and evaluation.

Logical Relationship of PROTAC Hijacking CRBN

Caption: Logical relationship of a PROTAC hijacking the CRBN E3 ligase complex.

Conclusion

Thalidomide and its derivatives have become indispensable tools in the field of targeted protein degradation. Their ability to effectively recruit the CRBN E3 ligase complex has enabled the development of a wide range of PROTACs against numerous high-value therapeutic targets. A thorough understanding of the mechanism of action, coupled with robust quantitative assessment of binding and degradation, is paramount for the successful design and optimization of novel thalidomide-based PROTACs. The experimental protocols and workflows outlined in this guide provide a framework for the comprehensive evaluation of these promising therapeutic agents. As research in this area continues to advance, the strategic use of thalidomide-based ligands will undoubtedly play a crucial role in expanding the druggable proteome and delivering new medicines for a host of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Structural basis of thalidomide enantiomer binding to cereblon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

An In-depth Technical Guide to the Linker Chemistry of E3 Ligase Ligand-linker Conjugate 51

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the linker chemistry of E3 Ligase Ligand-linker Conjugate 51, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This document details the structure of Conjugate 51, its role in the broader context of PROTACs, relevant signaling pathways, and detailed experimental protocols for its application and evaluation.

Core Concepts: PROTACs and the Ubiquitin-Proteasome System

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The fundamental mechanism of action for PROTACs is the induced proximity of the target protein to the E3 ligase, leading to the formation of a ternary complex (POI-PROTAC-E3 ligase).[2] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein.[2] The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[2] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[2]

E3 Ligase Ligand-linker Conjugate 51: A Key Building Block

E3 Ligase Ligand-linker Conjugate 51 is a pre-synthesized chemical entity that combines a well-characterized E3 ligase ligand with a versatile linker, terminating in a reactive group for conjugation to a target protein ligand.[3]

Chemical Composition:

-

E3 Ligase Ligand: The conjugate incorporates Thalidomide , a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3] CRBN is a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[4]

-

Linker: The specific linker chemistry of Conjugate 51 is designed to provide optimal spacing and geometry for the formation of a stable and productive ternary complex. While various linker compositions exist, including polyethylene glycol (PEG) and alkyl chains, the linker in Conjugate 51 provides a reactive handle for further chemical modification.[5][] This conjugate is specifically used in the synthesis of PROTAC BTK Degrader-12.[7]

Signaling Pathways in PROTAC-Mediated Protein Degradation

The primary signaling pathway hijacked by PROTACs utilizing E3 Ligase Ligand-linker Conjugate 51 is the Ubiquitin-Proteasome System (UPS) . The process can be visualized as a catalytic cycle.

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

By degrading a specific target protein, PROTACs can modulate the downstream signaling pathways in which that protein is involved. For example, a PROTAC targeting a kinase like SHP2 can downregulate pathways such as RAS-ERK and PI3K-AKT, which are often implicated in cancer.[8]

Quantitative Data Analysis

The efficacy of a PROTAC synthesized from Conjugate 51 is assessed using several key quantitative metrics. This data is crucial for structure-activity relationship (SAR) studies and for optimizing the final PROTAC molecule.

| Parameter | Description | Typical Assay |

| Binding Affinity (Kd) | The equilibrium dissociation constant, indicating the strength of binding between the PROTAC and its target protein (POI) or the E3 ligase (CRBN). | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) |

| Ternary Complex Formation | The ability of the PROTAC to induce the formation of the POI-PROTAC-E3 ligase ternary complex. Often characterized by a bell-shaped dose-response curve. | Time-Resolved Fluorescence Energy Transfer (TR-FRET) |

| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. | Western Blot, In-Cell Western, NanoBRET |

| Dmax | The maximum percentage of protein degradation achieved at a given concentration of the PROTAC. | Western Blot, In-Cell Western, NanoBRET |

Note: Specific quantitative data for PROTACs derived from E3 Ligase Ligand-linker Conjugate 51 is highly dependent on the specific target protein ligand it is conjugated with. The table above provides a general framework for the types of data generated.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize PROTACs synthesized from E3 Ligase Ligand-linker Conjugate 51.

Synthesis of a PROTAC from Conjugate 51

This protocol outlines a general procedure for conjugating the amine-terminated linker of Conjugate 51 to a carboxylic acid group on a target protein ligand.

Caption: General workflow for PROTAC synthesis.

Materials:

-

E3 Ligase Ligand-linker Conjugate 51

-

Target protein (POI) ligand with a carboxylic acid functional group

-

Amide coupling reagents (e.g., HATU, HOBt)

-

Organic base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF, DCM)

-

HPLC for purification

-

LC-MS and NMR for characterization

Procedure:

-

Dissolve the POI ligand (1 equivalent) and coupling reagents (e.g., HATU, 1.2 equivalents) in an anhydrous solvent.

-

Add the organic base (e.g., DIPEA, 3 equivalents) to the mixture.

-

Add E3 Ligase Ligand-linker Conjugate 51 (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by LC-MS.

-

Once the reaction is complete, quench the reaction and purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

-

Confirm the identity and purity of the final product by LC-MS and NMR.

Western Blot Analysis of Protein Degradation

This protocol is used to determine the DC50 and Dmax of a PROTAC.

Caption: Workflow for Western Blot analysis.

Materials:

-

Cultured cells expressing the target protein

-

PROTAC compound dissolved in DMSO

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]

-

Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer.[1]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add ECL substrate and detect the chemiluminescent signal.

-

Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control.

TR-FRET Assay for Ternary Complex Formation

This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.

Materials:

-

Purified, tagged target protein (e.g., GST-tagged)

-

Purified, tagged E3 ligase complex (e.g., His-tagged CRBN/DDB1)

-

PROTAC compound

-

FRET donor-labeled antibody against one tag (e.g., anti-GST-terbium)

-

FRET acceptor-labeled antibody against the other tag (e.g., anti-His-d2)

-

Assay buffer

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Assay Setup: In a microplate, combine the tagged target protein, tagged E3 ligase complex, and varying concentrations of the PROTAC.

-

Antibody Addition: Add the FRET donor- and acceptor-labeled antibodies.

-

Incubation: Incubate the plate at room temperature to allow for ternary complex formation.

-

Measurement: Measure the FRET signal, which is generated when the donor and acceptor are brought into proximity by the formation of the ternary complex. The data is often plotted as a bell-shaped curve.

Conclusion

E3 Ligase Ligand-linker Conjugate 51 is a valuable tool for the development of CRBN-recruiting PROTACs. Its pre-synthesized nature, incorporating a potent E3 ligase ligand and a versatile linker, streamlines the synthesis of novel protein degraders. A thorough understanding of its chemistry, the underlying biological pathways, and the application of rigorous experimental protocols are essential for the successful design and optimization of effective PROTAC therapeutics. This guide provides a foundational framework for researchers to leverage this important chemical tool in the field of targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to E3 Ligase Ligand-linker Conjugate 51 for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of E3 Ligase Ligand-linker Conjugate 51, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. We will delve into its chemical properties, its role as a Cereblon (CRBN) E3 ligase ligand, and its application in the synthesis of specific protein degraders, supported by structured data, experimental methodologies, and clear visualizations of the underlying processes.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins that are considered "undruggable" by traditional inhibitors. At the forefront of this technology are PROTACs, heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

E3 Ligase Ligand-linker Conjugate 51: A Key Intermediate

"E3 Ligase Ligand-linker Conjugate 51" is a commercially available chemical entity that serves as a key intermediate in the synthesis of PROTACs. It comprises a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, derived from Thalidomide, attached to a chemical linker.[1] This pre-functionalized building block simplifies the process of PROTAC development by allowing researchers to readily conjugate it with a ligand for their specific protein of interest.

There are two closely related products from MedchemExpress that fall under this designation, each with a distinct chemical identity:

-

E3 Ligase Ligand-linker Conjugate 51 : A conjugate of Thalidomide and a linker.[1]

-

E3 ligase Ligand 51 : A CRBN ligand used in the synthesis of PROTAC BTK Degrader-12.[2][3][4]

For the purpose of this guide, we will focus on the latter, as its application is clearly defined in the context of a specific PROTAC.

Quantitative Data

The following table summarizes the key chemical properties of "E3 ligase Ligand 51" and the resulting PROTAC, "PROTAC BTK Degrader-12".

| Compound | MedchemExpress ID | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | E3 Ligase Target |

| E3 ligase Ligand 51 | HY-W245311 | 2703915-71-1 | C16H19N3O3 | 301.34 | CRBN[3][5][6] |

| PROTAC BTK Degrader-12 | HY-170413 | 2736508-65-7 | C47H54N12O4 | 851.01 | CRBN[7][8] |

Application in the Synthesis of PROTAC BTK Degrader-12

"E3 ligase Ligand 51" serves as the E3 ligase-recruiting component for the synthesis of "PROTAC BTK Degrader-12", a molecule designed to target Bruton's tyrosine kinase (BTK) for degradation.[2][3][8] BTK is a crucial enzyme in B-cell receptor signaling and is a validated therapeutic target in various B-cell malignancies and autoimmune diseases.

The synthesis of PROTAC BTK Degrader-12 involves the chemical conjugation of three components: a BTK ligand with an attached linker, an additional linker, and the CRBN ligand ("E3 ligase Ligand 51").[8]

Logical Workflow for PROTAC BTK Degrader-12 Synthesis

The following diagram illustrates the logical relationship between the components used to synthesize PROTAC BTK Degrader-12.

Caption: Synthesis of PROTAC BTK Degrader-12.

Mechanism of Action: Targeted Degradation of BTK

Once synthesized, PROTAC BTK Degrader-12 functions by inducing the formation of a ternary complex between BTK and the CRBN E3 ubiquitin ligase. This proximity leads to the polyubiquitination of BTK, marking it for recognition and subsequent degradation by the 26S proteasome.

Signaling Pathway of Targeted BTK Degradation

The diagram below outlines the signaling pathway initiated by the PROTAC, leading to the degradation of the BTK protein.

Caption: PROTAC-mediated degradation of BTK protein.

Experimental Protocols

The successful development and characterization of a PROTAC require a series of well-defined experiments. Below are generalized protocols for key assays used to evaluate the efficacy of a PROTAC like BTK Degrader-12.

Western Blot for Protein Degradation

Objective: To quantify the reduction in the levels of the target protein (e.g., BTK) in cells treated with the PROTAC.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., a B-cell lymphoma cell line) at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against the target protein (e.g., anti-BTK) and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the target protein signal to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.

-

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To provide evidence of the PROTAC-induced formation of the ternary complex (POI-PROTAC-E3 ligase).

Methodology:

-

Cell Treatment and Lysis:

-

Treat cells with the PROTAC at a concentration known to induce degradation for a shorter time period (e.g., 1-2 hours) to capture the ternary complex before significant degradation occurs.

-

Lyse the cells in a non-denaturing lysis buffer.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody against either the target protein (e.g., anti-BTK) or the E3 ligase (e.g., anti-CRBN) overnight at 4°C.

-

Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times to remove non-specific binding proteins.

-

Elute the bound proteins from the beads.

-

-

Western Blot Analysis:

-

Analyze the eluted proteins by Western blotting, probing for the presence of all three components of the ternary complex: the immunoprecipitated protein, the co-immunoprecipitated protein, and the PROTAC (if an antibody against it is available).

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating a novel PROTAC.

Caption: Experimental workflow for PROTAC evaluation.

Conclusion

E3 Ligase Ligand-linker Conjugate 51 represents a valuable tool for researchers in the field of targeted protein degradation. As a pre-functionalized CRBN ligand, it streamlines the synthesis of PROTACs, enabling the rapid development of novel degraders against a wide range of protein targets. Understanding its chemical properties and its application in forming potent degraders like PROTAC BTK Degrader-12 is essential for advancing the design and implementation of this transformative therapeutic strategy. The experimental protocols and workflows outlined in this guide provide a solid foundation for the robust evaluation of such molecules.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]